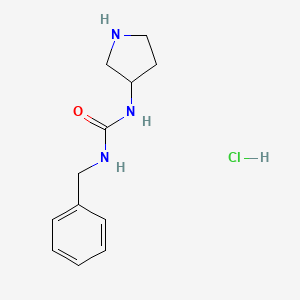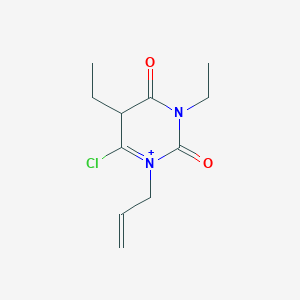
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with chlorine, ethyl, and prop-2-enyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo chlorination, alkylation, and other substitution reactions under controlled conditions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and alkylating agents such as ethyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like solvent extraction, recrystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-2-one
- 6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-4-one
Uniqueness
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione is unique due to its specific substitution pattern and the presence of the pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H16ClN2O2+ |
|---|---|
Molekulargewicht |
243.71 g/mol |
IUPAC-Name |
6-chloro-3,5-diethyl-1-prop-2-enyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C11H16ClN2O2/c1-4-7-14-9(12)8(5-2)10(15)13(6-3)11(14)16/h4,8H,1,5-7H2,2-3H3/q+1 |
InChI-Schlüssel |
FLELEVMEEVBWBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C(=O)[N+](=C1Cl)CC=C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


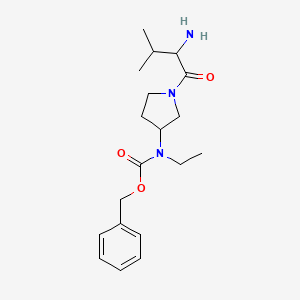
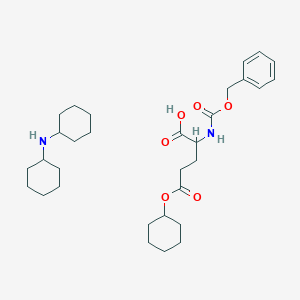
![1-(8-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B14786435.png)
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
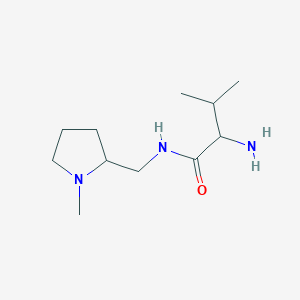
![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
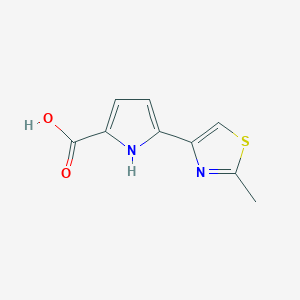

![N-[1-(3,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14786489.png)
![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14786491.png)
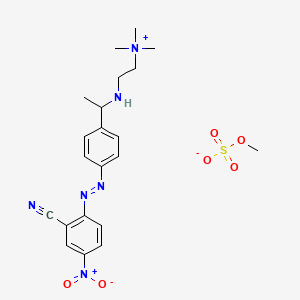

![Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-](/img/structure/B14786513.png)
